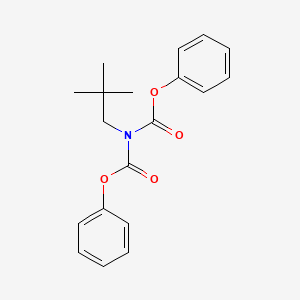

Diphenyl (2,2-dimethylpropyl)imidodicarbonate

Beschreibung

Eigenschaften

CAS-Nummer |

79505-37-6 |

|---|---|

Molekularformel |

C19H21NO4 |

Molekulargewicht |

327.4 g/mol |

IUPAC-Name |

phenyl N-(2,2-dimethylpropyl)-N-phenoxycarbonylcarbamate |

InChI |

InChI=1S/C19H21NO4/c1-19(2,3)14-20(17(21)23-15-10-6-4-7-11-15)18(22)24-16-12-8-5-9-13-16/h4-13H,14H2,1-3H3 |

InChI-Schlüssel |

QIYWQAMAOFCDPE-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)CN(C(=O)OC1=CC=CC=C1)C(=O)OC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diphenyl (2,2-dimethylpropyl)imidodicarbonate typically involves the reaction of 2,2-dimethylpropylamine with phenyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of diphenyl (2,2-dimethylpropyl)imidodicarbonate may involve large-scale reactions using automated equipment to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Diphenyl (2,2-dimethylpropyl)imidodicarbonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where one of the phenyl groups is replaced by another nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

One of the notable applications of Diphenyl (2,2-dimethylpropyl)imidodicarbonate is its role as an inhibitor of the Platelet-Derived Growth Factor (PDGF) receptor kinase. This property positions it as a potential therapeutic agent for several diseases, including:

- Respiratory Diseases

- Cancers (such as breast cancer and melanoma)

- Smooth Muscle Proliferative Diseases

- Vasoproliferative Diseases

- Autoimmune and Inflammatory Diseases

- Metabolic Diseases

- Vasoocclusive Diseases

The compound's inhibitory activity against PDGF receptor kinase suggests its utility in targeting pathways involved in cell proliferation and survival, making it a candidate for further drug development .

Synthetic Applications

Diphenyl (2,2-dimethylpropyl)imidodicarbonate is also utilized in organic synthesis. It serves as a reagent in various reactions, including:

- Mitsunobu Reaction : This reaction is used for the coupling of alcohols and amines to form ethers or amines via inversion of configuration. The compound can act as a coupling partner or a protective group in these transformations .

Table 1: Comparison of Synthetic Applications

Case Studies

Several studies have documented the efficacy of Diphenyl (2,2-dimethylpropyl)imidodicarbonate in various experimental setups:

- Case Study 1 : In a study examining its effects on cancer cell lines, the compound demonstrated significant inhibition of cell proliferation in MDA-MB-231 breast cancer cells via PDGF pathway modulation. The results indicated a dose-dependent response, highlighting its potential as an anticancer agent .

- Case Study 2 : Another investigation focused on the compound's role in modulating smooth muscle cell proliferation. The findings suggested that Diphenyl (2,2-dimethylpropyl)imidodicarbonate could effectively reduce the proliferation rate, indicating its promise for treating vascular diseases .

Wirkmechanismus

The mechanism of action of diphenyl (2,2-dimethylpropyl)imidodicarbonate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The pathways involved in its action are complex and may include binding to active sites or altering the conformation of target proteins .

Vergleich Mit ähnlichen Verbindungen

a. 2-Hydroxy-2,2-diphenylacetic acid (Benzilic acid)

- CAS RN : 76-93-7

- Molecular Formula : C₁₄H₁₂O₃

- IUPAC Name : 2,2-Diphenyl-2-hydroxyacetic acid

- Synonyms: Diphenylglycolic acid, Benzilic acid, Hydroxydiphenylacetic acid.

- Structure : Features a central hydroxyl group bonded to a carbon atom flanked by two phenyl groups and a carboxylic acid group.

- Applications : Historically used in organic synthesis, particularly in the benzilic acid rearrangement reaction .

b. Dimethyl dicarbonate (DMDC)

- CAS RN : 4525-33-1

- Molecular Formula : C₄H₆O₅

- Structure : A linear dicarbonate ester with two methoxy groups (O(C(OC)=O)C(OC)=O).

- Applications : Widely employed as a food preservative (E-242) due to its antimicrobial properties .

Comparison of Compounds in the Evidence

Critical Limitations in Addressing the Request

The absence of data on Diphenyl (2,2-dimethylpropyl)imidodicarbonate in the provided evidence precludes a meaningful comparison. Key gaps include:

- No structural, synthetic, or application data for the target compound.

- No CAS RN, molecular formula, or synonyms provided for cross-referencing.

- No evidence of imidodicarbonate derivatives (cyclic structures with imide groups) in the supplied materials.

Recommendations for Further Research

To address the query effectively, consult specialized resources such as:

- PubChem or ChemSpider for structural and property data.

- SciFinder or Reaxys for synthetic pathways and comparative studies.

- Patent databases (e.g., USPTO, Espacenet) for industrial applications.

Biologische Aktivität

Diphenyl (2,2-dimethylpropyl)imidodicarbonate, commonly known as a derivative of imidodicarbonic acid, is a compound of interest due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of Diphenyl (2,2-dimethylpropyl)imidodicarbonate can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 290.31 g/mol

The compound features two phenyl groups attached to a central imidodicarbonate moiety, contributing to its unique reactivity and potential biological interactions.

Diphenyl (2,2-dimethylpropyl)imidodicarbonate exhibits various biological activities that can be attributed to its structural characteristics. The primary mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain kinases, which play critical roles in cellular signaling pathways. For instance, it can inhibit the PDGF receptor kinase, which is involved in cell proliferation and survival pathways .

- Antitumor Activity : Research indicates that this compound may possess antitumor properties by modulating signaling pathways associated with cancer cell growth and metastasis .

Pharmacological Effects

- Antineoplastic Properties : In vitro studies have demonstrated that Diphenyl (2,2-dimethylpropyl)imidodicarbonate inhibits the growth of various cancer cell lines, suggesting its potential as an anticancer agent. This activity is likely due to its ability to interfere with critical signaling pathways involved in tumor progression.

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by modulating immune responses and reducing cytokine production .

Case Studies

- Inhibition of Cancer Cell Proliferation : A study evaluated the effects of Diphenyl (2,2-dimethylpropyl)imidodicarbonate on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with associated alterations in cell cycle progression and apoptosis induction.

- Impact on Immune Cells : Another investigation assessed the compound's effects on macrophage activation. Treatment with Diphenyl (2,2-dimethylpropyl)imidodicarbonate resulted in decreased production of pro-inflammatory cytokines such as TNF-α and IL-6.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.